Stellettamide A
Overview
Description
Stellettamide A is a novel marine toxin isolated from a marine sponge of the genus Stelletta . This compound is known for its unique structure, which includes a farnesyl moiety and an indolizidine skeleton connected through an amide bond . This compound has garnered significant attention due to its potent inhibitory effects on calmodulin, a protein that plays a crucial role in various cellular processes .
Scientific Research Applications
Stellettamide A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying complex organic synthesis and reaction mechanisms.
Industry: While industrial applications are still under exploration, this compound’s unique properties may lead to its use in developing novel materials and chemical processes.
Mechanism of Action
Target of Action
Stellettamide A (ST-A) is a novel marine toxin isolated from a marine sponge . Its primary target is calmodulin , a calcium-binding messenger protein expressed in all eukaryotic cells . Calmodulin mediates the control of a large number of enzymes, ion channels, and other proteins by Ca²⁺ .
Mode of Action
This compound interacts with calmodulin, inhibiting its activity . This interaction is demonstrated by the instantaneous quenching of the intrinsic tyrosine fluorescence of calmodulin by ST-A .
Biochemical Pathways
The inhibition of calmodulin by ST-A affects several biochemical pathways. For instance, it inhibits high K⁺-induced contraction in the smooth muscle of guinea-pig taenia coli . It also inhibits Mg²⁺-ATPase activity in native actomyosin prepared from chicken gizzard . In a reconstituted smooth muscle contractile system containing calmodulin, myosin light chain (MLC), and MLC kinase, ST-A inhibits MLC phosphorylation .
Result of Action
The inhibition of calmodulin by ST-A leads to a decrease in the contraction of smooth muscle cells . This is due to the inhibition of high K⁺-induced contraction and Ca²⁺-induced contractions . Furthermore, the inhibition of Mg²⁺-ATPase activity and MLC phosphorylation can affect muscle contraction and cellular processes .
Action Environment
This compound is isolated from marine sponges, suggesting that it is stable in marine environments .
Biochemical Analysis
Biochemical Properties
Stellettamide A plays a crucial role in biochemical reactions, primarily as an inhibitor of calmodulin. Calmodulin is a calcium-binding messenger protein that is essential for various cellular processes. This compound inhibits high potassium-induced contraction in smooth muscle and affects calcium-induced contractions. It also inhibits Mg2±ATPase activity in native actomyosin and myosin light chain phosphorylation in a reconstituted smooth muscle contractile system .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects smooth muscle contraction by inhibiting calmodulin activity. This inhibition impacts cell signaling pathways, particularly those involving calcium signaling. Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of calmodulin-dependent enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with calmodulin. This compound binds to calmodulin, inhibiting its activity and subsequently affecting calcium-dependent processes. This binding interaction is not dependent on the presence of calcium, indicating a unique mechanism of action. This compound also inhibits enzyme activities such as Mg2±ATPase and phosphodiesterase, further elucidating its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on calmodulin and related enzymes over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits calmodulin activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolism. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting calmodulin-dependent enzymes. This inhibition impacts various biochemical processes, including muscle contraction and enzyme activity, further elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution patterns are crucial for understanding its therapeutic potential and optimizing its delivery in clinical settings .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stellettamide A involves several steps, including the preparation of chiral secondary alkylcopper reagents from corresponding alkyl iodides through an I/Li-exchange reaction using tert-butyllithium at -100°C, followed by transmetalation with copper bromide triethylphosphite . These reagents undergo stereoretentive cross-couplings with 3-halogeno-unsaturated carbonyl derivatives to yield the desired product .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from marine sponges and laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: Stellettamide A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used for substitution reactions.
Major Products Formed:
Comparison with Similar Compounds
Calmodulin Inhibitors: Other compounds that inhibit calmodulin include trifluoperazine, W-7, and calmidazolium.
Marine Toxins: Similar marine toxins include okadaic acid, maitotoxin, and palytoxin.
Uniqueness: Stellettamide A is unique due to its specific structure, which includes a farnesyl moiety and an indolizidine skeleton . This structure allows it to interact with calmodulin in a distinct manner, making it a valuable tool for studying calmodulin-related processes and developing potential therapeutic agents .
Properties
IUPAC Name |
(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKDWXSYSAIGO-FECFPVQQSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N2O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105192 | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129744-24-7 | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129744-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stellettamide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stellettamide A and where is it found?
A1: this compound is a marine indolizidine alkaloid originally isolated from a marine sponge of the genus Stelletta. [, ] These types of compounds often exhibit interesting biological activities.
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly detail the spectroscopic data for this compound, they do mention key structural features. It contains an indolizidine core, which is a bicyclic heterocyclic structure containing a fused pyrrolidine and piperidine ring. Additionally, this compound features an aminomethyl group attached to the indolizidine core and a trienoic acid moiety. [, ]
Q3: Have there been any successful total syntheses of this compound?
A3: Yes, several research groups have achieved the total synthesis of this compound and its enantiomer. Notable strategies include asymmetric dipolar cycloadditions using (trimethylsilyl)diazomethane [, ] and coupling reactions between an aminomethylindolizidine fragment and a chiral trienoic acid fragment. [, ] One synthesis notably used farnesol as a common precursor for both fragments. []
Q4: What are the potential applications of this compound's unique structure?
A4: Although the provided abstracts focus primarily on the synthesis and structure elucidation of this compound, its structure suggests potential for biological activity. Indolizidine alkaloids are known to exhibit a wide range of biological activities, including antibacterial effects. [] The presence of the trienoic acid moiety further adds to its potential as a promising scaffold for medicinal chemistry.
Q5: What synthetic approaches have been explored for creating the indolizidine core of this compound?
A5: Researchers have investigated several methods for constructing the indolizidine core found in this compound. One approach involves a tandem ring-closure/N-debenzylation process starting from β-amino esters. These esters are synthesized via the conjugate addition of a chiral lithium amide to α,β-unsaturated esters. [] Another method utilizes asymmetric dipolar cycloadditions of (trimethylsilyl)diazomethane with suitable dipolarophiles. [, ] Additionally, radical cyclization reactions starting from appropriately functionalized pyrrolidines have also been employed. []
Q6: How does the stereochemistry of this compound affect its synthesis?
A6: The presence of multiple stereocenters in this compound necessitates stereoselective synthetic strategies. Researchers have employed various chiral auxiliaries and catalysts to control the stereochemical outcome during key steps like allylation, dipolar cycloaddition, and ring-closure reactions. For instance, one synthesis utilized a TiCl4-mediated asymmetric allylation of a tricyclic N-acyl-N,O-acetal to install a crucial stereocenter. [, ] These efforts highlight the importance of stereochemistry in the synthesis and potential biological activity of this compound.
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